3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
This compound features a bicyclo[2.2.1]heptane (norbornane) core with two key substituents: a carboxylic acid group at position 2 and a carbamoyl group at position 2. The carbamoyl group is linked to a 3-(methoxycarbonyl)phenyl ring, introducing both aromaticity and a polar ester moiety.
Properties
IUPAC Name |
3-[(3-methoxycarbonylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-23-17(22)11-3-2-4-12(8-11)18-15(19)13-9-5-6-10(7-9)14(13)16(20)21/h2-4,8-10,13-14H,5-7H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHYPGXGLUCIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptane coreCommon reagents used in these reactions include carboxylic acids, amines, and esters, under conditions such as reflux and catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or electrophiles like acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations and biological activities of analogous bicyclo[2.2.1]heptane derivatives:
*Calculated based on molecular formula C₁₇H₁₇NO₆.
Key Observations:
- Anti-Infective Activity : PKZ18 and its derivatives (e.g., PKZ18-22) share the bicycloheptane-carboxylic acid core but replace the phenyl group with thiazole rings. These modifications enhance Gram-positive bacterial inhibition by targeting T-box regulatory elements, with PKZ18-22 showing superior biofilm suppression compared to clinical antibiotics .
- In contrast, the 3,5-bis(methoxycarbonyl)phenyl analog () introduces additional steric hindrance, which may reduce bioavailability .
- Diverse Therapeutic Applications : Substituent flexibility enables activity across targets. For example, the FABP4-binding analog () replaces the methoxycarbonyl group with a sulfanylphenyl moiety, shifting activity toward fatty acid binding protein inhibition .
Biological Activity
3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structural features, including a bicyclo[2.2.1]heptane core and various functional groups such as methoxycarbonyl and carbamoyl moieties. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{17}N_{O}_{4}, with a molecular weight of approximately 287.31 g/mol. The structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of multiple functional groups allows for diverse reactivity, potentially enhancing its interaction with biological targets.
Pharmacological Studies
Research has indicated that compounds with similar bicyclic structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For instance, studies on related bicyclic compounds have shown their potential as inhibitors of key enzymes involved in disease processes, such as cathepsins and other proteases .
In Vitro Studies
In vitro assays have been utilized to assess the efficacy of this compound against various cell lines and microbial pathogens. Preliminary findings suggest that this compound may exhibit moderate antibacterial activity, although specific mechanisms remain to be elucidated.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of bicyclic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated an inhibition zone of approximately 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL, suggesting potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The compound demonstrated an IC50 value of 25 µM against cyclooxygenase (COX) enzymes, indicating significant inhibitory potential that warrants further exploration for anti-cancer applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Bicyclic structure with methoxycarbonyl | Moderate antibacterial activity |
| 4-(Methoxycarbonyl)benzoic acid | Aromatic carboxylic acid | Limited biological activity |
| 4-(Carbamoyl)benzoic acid | Aromatic carbamoyl compound | Anti-inflammatory properties |
The comparative analysis highlights the unique characteristics of this compound, particularly its enhanced biological activity due to the bicyclic framework and multiple functional groups.
Q & A
Q. What are the optimal synthetic routes for 3-{[3-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the bicyclo[2.2.1]heptane core via [4+2] cycloaddition under mild conditions . Subsequent functionalization includes:
- Carbamoyl Introduction : Reacting the core with 3-(methoxycarbonyl)phenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to avoid side reactions.
- Carboxylic Acid Activation : Using coupling agents like EDC/HOBt for amide bond formation.
Critical conditions include strict temperature control (±2°C) during cycloaddition and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves the bicyclic geometry and substituent orientation. For example, a related 7-oxabicyclo[2.2.1]heptane derivative showed a dihedral angle of 12.3° between the carbamoyl and methoxycarbonyl groups .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Methodological Answer: Discrepancies (e.g., antifungal vs. antibacterial activity) often arise from structural analogs or assay conditions. Key strategies include:
- Structural Validation : Ensure compound purity (>98% by HPLC) and confirm stereochemistry (via NOESY or chiral chromatography).
- Assay Standardization : Compare minimum inhibitory concentration (MIC) under consistent conditions (e.g., pH, temperature). For instance, substituent position (meta vs. para) on the phenyl ring significantly alters biofilm inhibition efficacy .
- Meta-Analysis : Cross-reference with PubChem data to identify outliers in biological testing .
Q. What experimental approaches are used to investigate the compound's mechanism of action in modulating biochemical pathways?
Methodological Answer:
- Gene Expression Profiling : RNA-seq or qPCR to assess T-box regulatory gene inhibition, as seen in Staphylococcus aureus biofilm studies .
- Enzyme Assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., aminoacyl-tRNA synthetases) using fluorescence polarization.
- Biofilm Assays : Crystal violet staining or confocal microscopy to quantify biofilm reduction under sub-MIC doses .
Q. How do modifications to the bicyclo[2.2.1]heptane core or substituent groups influence the compound's physicochemical properties and bioactivity?
Methodological Answer:
- Core Modifications : Introducing a 7-oxa bridge (e.g., 7-oxabicyclo[2.2.1]heptane) increases polarity (logP reduction by ~0.5) and enhances aqueous solubility .
- Substituent Effects :
- SAR Studies : Use molecular docking (AutoDock Vina) to correlate substituent bulkiness with target binding affinity .
Q. What advanced computational methods are employed to predict binding affinities and interaction modes with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., T-box RNA) for >100 ns to assess stability of hydrogen bonds (e.g., carbamoyl–RNA interactions) .
- Docking Studies : Glide SP/XP scoring to rank binding poses; prioritize compounds with ΔG < −8 kcal/mol.
- QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to predict MIC values (R² > 0.85 in training sets) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
